molecular formula C17H21N5O2 B2866733 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine CAS No. 1428374-21-3

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine

Cat. No.: B2866733
CAS No.: 1428374-21-3
M. Wt: 327.388
InChI Key: PJRLYZUFSUBOMZ-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine is a potent and selective chemical probe targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a key regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of several diseases. The primary research value of this compound lies in its application for studying DYRK1A's role in central nervous system disorders , particularly Down syndrome and Alzheimer's disease, where it is involved in tau protein phosphorylation and neurofibrillary tangle formation. Furthermore, due to the critical function of DYRK1A in cell cycle control and apoptosis, this inhibitor is a vital tool in oncology research for probing mechanisms of tumorigenesis and evaluating potential therapeutic strategies in specific cancer models. By selectively inhibiting DYRK1A, researchers can dissect its signaling pathways and validate it as a potential drug target, making this compound essential for fundamental neurobiology and cancer biology studies.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-16(15-12-19-22-5-2-10-24-17(15)22)21-8-6-20(7-9-21)13-14-3-1-4-18-11-14/h1,3-4,11-12H,2,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRLYZUFSUBOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CN=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo-oxazine ring system and the subsequent attachment of the piperazine moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo-Oxazine Derivatives

  • BK72331 (2034251-42-6): Contains a pyrazolo[3,2-b][1,3]oxazine-2-carbonyl group linked to a piperidine ring with a methylpyridazine substituent. Molecular weight: 343.36.
  • 3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid (1365937-81-0): Shares the pyrazolo-oxazine core but replaces the piperazine-carbonyl with a chlorosulfonyl-carboxylic acid group. This modification likely impacts reactivity and pharmacokinetics .
Table 1: Key Structural Differences in Pyrazolo-Oxazine Derivatives
Compound Name Core Structure Substituents on Piperazine/Piperidine Molecular Weight
Target Compound Pyrazolo[3,2-b][1,3]oxazine 4-[(Pyridin-3-yl)methyl]piperazine ~375.4*
BK72331 Pyrazolo[3,2-b][1,3]oxazine 3-Oxy-pyridazine-piperidine 343.38
3-(Chlorosulfonyl)-... Pyrazolo[3,2-b][1,3]oxazine Chlorosulfonyl-carboxylic acid N/A

*Estimated based on molecular formula.

Piperazine-Based Heterocycles

  • Sch-350634 (): A piperazine-based CCR5 antagonist with a 2,4-dimethylpyridinyl group. Unlike the target compound, it lacks the pyrazolo-oxazine moiety but demonstrates how piperazine substitution (e.g., trifluoromethylphenyl) enhances antiviral activity .
  • 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone (): Exhibits broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL). The imidazole and chlorophenyl groups contrast with the target compound’s pyridine and pyrazolo-oxazine, suggesting divergent biological targets .

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